molecular formula C16H16N4O3S2 B11630997 2-[(2-methoxyethyl)amino]-9-methyl-3-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

2-[(2-methoxyethyl)amino]-9-methyl-3-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11630997
M. Wt: 376.5 g/mol
InChI Key: ZWWGJWSLWQURQX-FLIBITNWSA-N
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Description

2-[(2-methoxyethyl)amino]-9-methyl-3-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that includes a pyrido[1,2-a]pyrimidin-4-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-methoxyethyl)amino]-9-methyl-3-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multiple steps:

    Formation of the Pyrido[1,2-a]pyrimidin-4-one Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 2-[(2-methoxyethyl)amino] Group: This step involves the reaction of the core structure with 2-methoxyethylamine under controlled conditions.

    Formation of the Thiazolidinone Moiety: This involves the reaction of the intermediate with a thioamide and an aldehyde to form the thiazolidinone ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone moiety.

    Reduction: Reduction reactions can occur at the pyrido[1,2-a]pyrimidin-4-one core.

    Substitution: Various substitution reactions can be performed on the amino and methoxyethyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

    Oxidation Products: Oxidized derivatives of the thiazolidinone ring.

    Reduction Products: Reduced forms of the pyrido[1,2-a]pyrimidin-4-one core.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Activity

Research indicates that this compound may exhibit anticancer properties by interacting with specific molecular targets involved in tumor growth and proliferation. Studies have shown that derivatives of pyrido[1,2-a]pyrimidin-4-one can inhibit cancer cell lines through mechanisms such as:

  • Inhibition of DNA synthesis
  • Induction of apoptosis : Triggering programmed cell death in malignant cells.

A study highlighted that compounds with similar structures demonstrated selective cytotoxicity against various cancer types, including breast and lung cancers .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Research has demonstrated that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) studies suggest that modifications to the thiazolidinone ring can enhance antibacterial efficacy .

Enzyme Inhibition

Inhibitory effects on specific enzymes have been noted, particularly those involved in metabolic pathways relevant to cancer and infectious diseases. For instance:

  • Butyrylcholinesterase (BChE) : Some derivatives showed competitive inhibition against BChE, which is significant in neurodegenerative disease contexts .

This enzyme inhibition suggests potential therapeutic roles in treating conditions like Alzheimer's disease.

Mechanism of Action

The mechanism of action of 2-[(2-methoxyethyl)amino]-9-methyl-3-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-methoxyethyl)amino]-9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
  • 2-[(2-methoxyethyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Uniqueness

The uniqueness of 2-[(2-methoxyethyl)amino]-9-methyl-3-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one lies in its specific combination of functional groups and structural features. This combination allows for unique interactions with biological targets and chemical reagents, making it a valuable compound for research and industrial applications.

Biological Activity

The compound 2-[(2-methoxyethyl)amino]-9-methyl-3-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that has garnered attention for its potential biological activities. Characterized by its unique heterocyclic structure, this compound features a pyrido[1,2-a]pyrimidinone core and various functional groups that influence its solubility and biological interactions.

Structural Characteristics

The molecular formula of the compound is C16H16N4O2S2 , with a molecular weight of approximately 360.45 g/mol . Its structure includes:

  • A pyrido[1,2-a]pyrimidinone core
  • A methoxyethyl amino group
  • A thiazolidinone moiety

These structural features contribute to the compound's reactivity and biological activity.

Antimicrobial Properties

Research has shown that compounds similar to this one exhibit significant antimicrobial activity. In a study evaluating various thiazolidine derivatives, compounds with structural similarities demonstrated potent effects against both bacterial and fungal species. For instance, compounds derived from thiazolidinones showed minimum inhibitory concentrations (MICs) in the range of 10.7–21.4 μmol/mL against various pathogens, indicating strong antimicrobial properties .

Cytotoxicity and Anticancer Potential

The compound's potential as an anticancer agent has been explored in several studies. One study indicated that similar thiazolidine derivatives exhibited cytotoxic effects in vitro against cancer cell lines, suggesting that this compound could also possess significant anticancer activity. The mechanism of action may involve the induction of apoptosis in cancer cells .

Antioxidant Activity

Antioxidant activity is another important aspect of the biological profile of this compound. Compounds with similar structures have been shown to exhibit antioxidant properties comparable to standard antioxidants like ascorbic acid. This suggests that 2-[(2-methoxyethyl)amino]-9-methyl may also play a role in mitigating oxidative stress .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been identified as inhibitors of key enzymes involved in cellular processes, such as ribonucleotide reductase and Dipeptidyl peptidase IV (DPP-IV), which are crucial for cancer progression and diabetes management respectively .
  • Cellular Interaction : The presence of diverse functional groups allows for multiple interactions within biological systems, enhancing its pharmacological potential.
  • Molecular Docking Studies : Computational studies have indicated favorable binding interactions with target proteins, which can elucidate the compound's mechanism of action at the molecular level.

Comparative Analysis with Related Compounds

To better understand the unique properties of 2-[(2-methoxyethyl)amino]-9-methyl, a comparison with structurally related compounds is insightful:

Compound NameMolecular FormulaKey Features
2-(benzylamino)-9-methyl-3-{(Z)-[4-oxo-3-(2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-oneC21H18N4O2S2Contains benzyl instead of methoxyethyl; different biological activity profile
3-{(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl}-9-methyl-pyrido[1,2-a]pyrimidinC16H16N4O2S2Similar thiazolidine structure but lacks methoxyethyl group

This table highlights how variations in structure can lead to differences in biological activity profiles.

Case Studies and Research Findings

Several case studies have demonstrated the efficacy of similar compounds in various biological assays:

  • Antimicrobial Activity : A series of thiazolidine derivatives were tested against a panel of pathogens, showcasing their potential as new antimicrobial agents .
  • Cytotoxicity Tests : In vitro assays revealed that certain derivatives exhibited significant cytotoxicity against multiple cancer cell lines, reinforcing the need for further exploration into their anticancer properties .
  • In Vivo Studies : Animal models have been used to assess the safety and efficacy of these compounds, showing promising results without notable toxicity at therapeutic doses .

Properties

Molecular Formula

C16H16N4O3S2

Molecular Weight

376.5 g/mol

IUPAC Name

(5Z)-5-[[2-(2-methoxyethylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H16N4O3S2/c1-9-4-3-6-20-13(9)18-12(17-5-7-23-2)10(15(20)22)8-11-14(21)19-16(24)25-11/h3-4,6,8,17H,5,7H2,1-2H3,(H,19,21,24)/b11-8-

InChI Key

ZWWGJWSLWQURQX-FLIBITNWSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)NC(=S)S3)NCCOC

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)NC(=S)S3)NCCOC

Origin of Product

United States

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